2-Chloro-5-fluorobenzenesulfonamide
Description
2-Chloro-5-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with chlorine at position 2, fluorine at position 5, and a sulfonamide (-SO₂NH₂) group. Sulfonamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their bioactivity, stability, and tunable electronic properties .
Properties
IUPAC Name |
2-chloro-5-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYZQLYBTWWZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679244 | |
| Record name | 2-Chloro-5-fluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-16-0 | |
| Record name | 2-Chloro-5-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluorobenzenesulfonamide typically involves the sulfonation of 2-chloro-5-fluorobenzene. One common method includes the reaction of 2-chloro-5-fluorobenzene with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .
Scientific Research Applications
2-Chloro-5-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine and fluorine atoms can also participate in various interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters and substituent effects of 2-Chloro-5-fluorobenzenesulfonamide with its analogs:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (Cl, F): Enhance electrophilicity of the benzene ring, influencing reactivity in cross-coupling or nucleophilic substitution reactions . Thiophene vs.
Biological Activity
2-Chloro-5-fluorobenzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
This compound is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring, with chlorine and fluorine substituents at the 2 and 5 positions, respectively. Its chemical structure contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity . It primarily acts by inhibiting bacterial cell wall synthesis through interactions with penicillin-binding proteins (PBPs) . The presence of chlorine and fluorine enhances its binding affinity to these targets, leading to effective inhibition of bacterial growth.
The compound's mechanism involves:
- Inhibition of PBPs : By binding to these proteins, it disrupts the synthesis of peptidoglycan, a vital component of bacterial cell walls.
- Molecular Docking Studies : These studies suggest that the unique combination of chlorine and fluorine atoms facilitates stronger interactions within enzyme active sites, enhancing antibacterial efficacy .
Anticancer Potential
In addition to its antibacterial properties, this compound has been investigated for its potential in cancer therapy . It targets key signaling pathways such as PI3K/Akt/mTOR, which are crucial in various malignancies .
Case Studies
- In Vitro Studies : In laboratory settings, the compound has shown promise in inhibiting cancer cell proliferation by modulating these pathways. For instance, studies have demonstrated reduced viability in cancer cell lines treated with this compound.
- Animal Models : Preliminary studies in animal models suggest that it may help suppress tumor growth, warranting further investigation into its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at position 2, fluorine at 5 | Antibacterial; potential anticancer |
| 2-Chloro-4-fluorobenzenesulfonamide | Chlorine at position 2, fluorine at 4 | Antibacterial |
| 4-Fluorobenzenesulfonamide | Fluorine at position 4 | Antibacterial |
This table illustrates that while similar compounds exhibit antibacterial properties, the specific positioning of substituents significantly influences their overall biological activity.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Antiviral Activity : Emerging research suggests that this compound may also possess antiviral properties against various strains of influenza viruses .
- Cellular Impact : In vitro assays indicate that it does not exhibit cytotoxic effects on human embryonic kidney cells (HEK293), suggesting a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
